molecular formula C10H10BNO3 B3022767 (8-Methoxyquinolin-5-YL)boronic acid CAS No. 1025735-47-0

(8-Methoxyquinolin-5-YL)boronic acid

Cat. No.: B3022767
CAS No.: 1025735-47-0
M. Wt: 203 g/mol
InChI Key: JTSWRFOAZFMVBU-UHFFFAOYSA-N
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Description

(8-Methoxyquinolin-5-YL)boronic acid is an organic compound with the molecular formula C10H10BNO3. It is a boronic acid derivative of quinoline, featuring a methoxy group at the 8th position and a boronic acid group at the 5th position of the quinoline ring.

Safety and Hazards

The safety information for “(8-Methoxyquinolin-5-YL)boronic acid” includes several hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxyquinolin-5-YL)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. Commonly used boric esters include boric acid, trimethyl borate, and triisopropyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production methods for boronic acids often involve the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

Types of Reactions: (8-Methoxyquinolin-5-YL)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(8-Methoxyquinolin-5-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Methoxyquinolin-5-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and other biochemical processes. The compound’s methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity and selectivity .

Comparison with Similar Compounds

Uniqueness: (8-Methoxyquinolin-5-YL)boronic acid is unique due to the presence of both the methoxy and boronic acid groups, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s solubility and can participate in additional non-covalent interactions, while the boronic acid group provides a versatile site for chemical modifications and reactions .

Properties

IUPAC Name

(8-methoxyquinolin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSWRFOAZFMVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=NC2=C(C=C1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586305
Record name (8-Methoxyquinolin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025735-47-0
Record name (8-Methoxyquinolin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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